molecular formula C10H8N4 B2930604 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole CAS No. 57964-55-3

2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole

Cat. No.: B2930604
CAS No.: 57964-55-3
M. Wt: 184.202
InChI Key: KNPMWQGAFZKQTE-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of both pyrazole and benzimidazole rings. These two moieties are known for their significant biological activities and are often found in various pharmacologically active compounds. The benzimidazole ring system is a privileged pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antitubercular, anticancer, antihypertensive, antiulcer, antiproliferative, and antiparasitic properties . On the other hand, pyrazole derivatives are known for their anti-inflammatory, antidiabetic, analgesic, and antitumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole can be achieved through a one-pot condensation reaction. One common method involves the reaction of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air . This method provides good yields of the desired product. Other methods include the use of various catalysts such as Lewis acids, inorganic clays, sodium hexafluoroaluminate, HY zeolite, iodine–tert-butyl hydroperoxide, and trifluoroacetic acid–dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly catalysts and reagents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyrazole and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield reduced forms of the compound. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . Additionally, it may interact with microbial enzymes, exhibiting antimicrobial properties .

Comparison with Similar Compounds

2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:

    2-(1H-pyrazol-4-yl)-1H-benzimidazole: Similar structure but with different substituents, leading to variations in biological activity.

    2-(1H-pyrazol-4-yl)-1H-indazole: Contains an indazole ring instead of a benzimidazole ring, resulting in different pharmacological properties.

    2-(1H-pyrazol-4-yl)-1H-quinazoline: Contains a quinazoline ring, which may confer different biological activities.

The uniqueness of this compound lies in its combination of the pyrazole and benzimidazole rings, which provides a versatile scaffold for the development of new pharmacologically active compounds .

Properties

IUPAC Name

2-(1H-pyrazol-4-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-2-4-9-8(3-1)13-10(14-9)7-5-11-12-6-7/h1-6H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPMWQGAFZKQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57964-55-3
Record name 2-(1H-pyrazol-4-yl)-1H-1,3-benzodiazole
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